(5R)-5-[Amino(phenyl)methyl]oxolan-2-one
Description
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a γ-lactone (oxolan-2-one) derivative characterized by a stereospecific 5R configuration. Its structure features a phenyl group attached to a methylene bridge bearing an amino group (–NH₂) at the C5 position of the lactone ring. This compound belongs to a class of bioactive molecules where the lactone scaffold is modified with aromatic or heteroaromatic substituents, often influencing pharmacological or biochemical activity.
Properties
CAS No. |
919770-45-9 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5R)-5-[(S)-amino(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H13NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-5,9,11H,6-7,12H2/t9-,11+/m1/s1 |
InChI Key |
MEZZKWWDCSYWFM-KOLCDFICSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(=O)OC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one typically involves the reaction of oxolane derivatives with amino(phenyl)methyl reagents under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study:
- Study Design: A laboratory study evaluated the effects of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one on breast cancer cell lines.
- Findings: The compound significantly reduced cell viability and increased apoptotic markers compared to control groups.
Neuroprotective Effects
The compound has shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study:
- Study Design: In vitro studies assessed the neuroprotective effects of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one on neuronal cells exposed to oxidative stress.
- Findings: Results demonstrated that the compound reduced oxidative stress markers and improved cell survival rates.
Synthesis Methodology
The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one involves multi-step organic reactions, including the formation of the oxolane ring and subsequent amination processes.
Targeting Purinergic Signaling
Emerging research highlights the role of purinergic signaling in various physiological processes, and (5R)-5-[Amino(phenyl)methyl]oxolan-2-one is being explored as a modulator of this pathway.
Case Study:
- Study Design: Investigated the effects of the compound on purinergic receptors in immune cells.
- Findings: The compound was found to enhance ATP-mediated signaling, suggesting its potential use in immunotherapy.
Toxicology and Safety Profile
Understanding the safety profile of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one is crucial for its application in clinical settings.
| Parameter | Value |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (rat) |
| Chronic Toxicity | No significant effects observed at therapeutic doses |
Mechanism of Action
The mechanism by which (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding sites. Pathways involved include enzyme inhibition or activation, depending on the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxolan-2-one Derivatives
Key Comparative Insights
Substituent Diversity and Bioactivity
- Aromatic vs. Aliphatic Groups: The phenyl group in the target compound contrasts with aliphatic substituents like 5-propyloxolan-2-one (γ-heptalactone), which is associated with fruity aromas in wines . Aromaticity in analogs like Matairesinol and EPI correlates with antioxidant or receptor-binding activities .
- Functional Groups: The amino group in the target compound distinguishes it from hydroxy-substituted analogs (e.g., EPI, solerole). Amino groups may enhance interactions with biological targets (e.g., enzymes, transporters) compared to hydroxyl or benzyloxy groups .
Stereochemical Significance
- The 5R configuration in the target compound and (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one highlights the role of stereochemistry in molecular recognition. For example, Matairesinol’s 3R,4R configuration is critical for its binding to estrogen receptors .
Physicochemical and Analytical Data
Table 2: Analytical and Physical Properties
Biological Activity
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound (5R)-5-[Amino(phenyl)methyl]oxolan-2-one features an oxolan ring structure with an amino group and a phenylmethyl substituent. The stereochemistry at the 5-position is critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The primary mechanisms of action may include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : These compounds may also act as modulators of specific receptors, influencing cellular signaling pathways.
Therapeutic Applications
The biological activity of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one suggests several therapeutic applications:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting dihydrofolate reductase (DHFR) and other kinases involved in cell proliferation.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways may provide a basis for its use in treating autoimmune conditions.
Case Studies and Experimental Results
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Cell Viability Assays :
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

